![molecular formula C5H10O5 B584055 D-[2-<sup>13</sup>C]木糖 CAS No. 131771-69-2](/img/structure/B584055.png)
D-[2-13C]木糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-[2-13C]xylose is a monosaccharide of the aldopentose type, consisting of five carbon atoms and an aldehyde functional group . It is a sugar isolated from wood and is widely used as a diabetic sweetener in food and beverage . It is also used as a diagnostic agent to observe malabsorption . Its low molecular weight and solubility make it easily digestible and absorbable in the human body .
Synthesis Analysis
Xylose can be produced from cellulose and xylan-containing materials (biomass) by first treating these extracts with an acid hydrolyzing agent in an aqueous medium to precipitate the lignins .Molecular Structure Analysis
Xylose and arabinose are chiral diastereomers that can exhibit specific crystallization behavior . Single crystals of xylose and arabinose have been grown and characterized by X-ray diffraction and optical microscopy to study their crystallographic properties .Chemical Reactions Analysis
The catalytic effect of Lewis acid on xylose conversion to furfural has been widely reported . The reaction network and kinetics were developed, where Al(OH)2+ was identified as the catalytically active species for isomerization between xylose, lyxose, and xylulose .Physical And Chemical Properties Analysis
D-xylose is a white crystalline solid that is soluble in water and has a melting point of approximately 150 degrees Celsius . Its specific gravity is d 204 is 1.525 and its refractive index n D20 is 1.517 .科学研究应用
木糖醇生产
木糖还原酶 (XR) 是一种催化木糖还原为木糖醇的酶,是木糖代谢中的一种中间诱导酶 . 这种酶存在于各种兼性细菌、酵母菌、霉菌和藻类的细胞质中 . XR 的主要应用是生产木糖醇 .
食品行业
木糖醇由木糖制成,用作各种食品中的天然甜味剂,为传统糖提供低热量替代品 . 它在无糖和糖尿病患者友好的食品中尤其受欢迎 .
生物燃料生产
木糖醇在生物燃料领域显示出非凡的应用 . 木糖转化为木糖醇是半纤维素糖生产生物燃料的关键步骤 .
制药行业
在制药行业,木糖醇因其众多的健康益处而被使用 . 它与蔗糖的甜度几乎相同,但与蔗糖相比,能量价值更低 . 木糖醇的代谢与胰岛素无关,因此它是糖尿病患者的理想甜味剂
作用机制
Target of Action
D-[2-13C]xylose, also known as (3R,4S,5R)-(313C)oxane-2,3,4,5-tetrol, is a monosaccharide of the aldopentose type . It is primarily targeted by enzymes such as xylose isomerase and xylulose reductase, which are involved in the metabolism of xylose .
Mode of Action
D-[2-13C]xylose is metabolized through several pathways. The first step is ring opening, followed by the extension of the substrate to an open-chain conformation, a proton shuttle with the participation of a structural water molecule, and the rate-determining hydride shift . This process is facilitated by the enzymes mentioned above.
Pharmacokinetics
The standard 25-g D-xylose test in adults, based on analysis of a 5-h urine collection and a 1-h serum sample, discriminates between normal subjects and patients with proximal small intestinal malabsorption . This indicates that D-xylose is absorbed in the small intestine and excreted in the urine, providing information about its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The metabolism of D-[2-13C]xylose results in the production of various substrates that can serve important nutritional and biological purposes . For example, the reduction of xylose by catalytic hydrogenation produces xylitol, a common food additive sweetener .
Action Environment
The action, efficacy, and stability of D-[2-13C]xylose can be influenced by various environmental factors. For instance, the presence of other sugars like glucose can competitively inhibit D-xylose absorption . Furthermore, factors such as pH, temperature, and the presence of specific enzymes can also affect the metabolism of D-xylose .
安全和危害
未来方向
属性
IUPAC Name |
(3R,4S,5R)-(313C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-FGCNGXGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([13C@H](C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


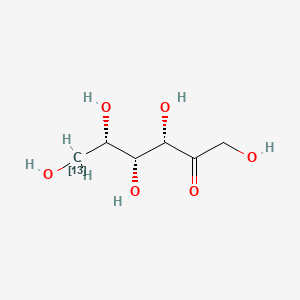
![[1-13Cfru]sucrose](/img/structure/B583980.png)
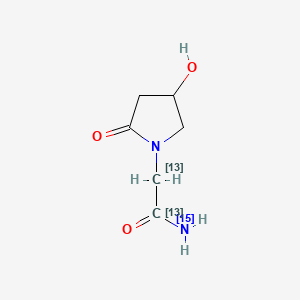

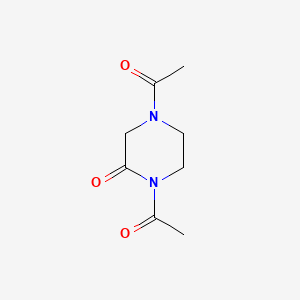

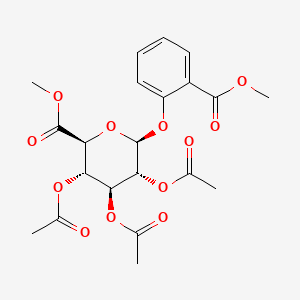

![D-[1-13C]Tagatose](/img/structure/B583990.png)
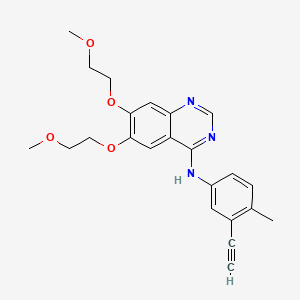
![D-[2-13C]tagatose](/img/structure/B583995.png)